3-((1-Ethyl-1h-pyrazol-4-yl)methyl)pyrrolidin-3-ol
Description
Properties
Molecular Formula |
C10H17N3O |
|---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
3-[(1-ethylpyrazol-4-yl)methyl]pyrrolidin-3-ol |
InChI |
InChI=1S/C10H17N3O/c1-2-13-7-9(6-12-13)5-10(14)3-4-11-8-10/h6-7,11,14H,2-5,8H2,1H3 |
InChI Key |
KGXMMXOYFLKIEP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)CC2(CCNC2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-Ethyl-1h-pyrazol-4-yl)methyl)pyrrolidin-3-ol typically involves the reaction of 1-ethyl-1H-pyrazole-4-carbaldehyde with pyrrolidine in the presence of a reducing agent. The reaction is carried out under mild conditions, often at room temperature, and the product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-((1-Ethyl-1h-pyrazol-4-yl)methyl)pyrrolidin-3-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The pyrazole ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
3-((1-Ethyl-1h-pyrazol-4-yl)methyl)pyrrolidin-3-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 3-((1-Ethyl-1h-pyrazol-4-yl)methyl)pyrrolidin-3-ol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. These interactions can modulate the activity of the target proteins and lead to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Their Impacts
The primary structural differences between 3-((1-Ethyl-1H-pyrazol-4-yl)methyl)pyrrolidin-3-ol and its analogs lie in pyrazole substituents. Below is a comparative analysis:
*Calculated based on structural formula.
Key Observations:
- Lipophilicity : The dimethyl-substituted analog (C₁₂H₂₁N₃O) has a higher molecular weight and likely greater lipophilicity due to additional methyl groups. This could enhance membrane permeability but reduce aqueous solubility.
- Stereochemical Considerations : Both compounds retain the pyrrolidin-3-ol moiety, which introduces a chiral center. Stereochemistry could influence receptor binding or enzymatic activity, though specific data are lacking.
Hypothetical Pharmacological Implications
While direct pharmacological data for the target compound are unavailable, pyrazole-pyrrolidine hybrids are frequently explored for CNS activity. For example:
- Antimicrobial Activity : Pyrazole derivatives often exhibit antibacterial or antifungal properties, which may be modulated by substituent patterns.
Biological Activity
3-((1-Ethyl-1H-pyrazol-4-yl)methyl)pyrrolidin-3-ol, also known as 3-Pyrrolidinol, 3-[(1-ethyl-1H-pyrazol-4-yl)methyl]- (CAS: 1341606-21-0), is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Molecular Characteristics:
- Molecular Formula: C10H17N3O
- Molar Mass: 195.26 g/mol
The structural formula of the compound features a pyrrolidine ring substituted with a pyrazole moiety, which is crucial for its biological activity.
Antitumor Activity
Recent studies indicate that pyrazole derivatives, including this compound, exhibit significant antitumor properties. Pyrazoles have been shown to inhibit various cancer-related pathways, making them promising candidates for cancer therapy.
Case Study: Anticancer Properties
A study evaluated the cytotoxic effects of several pyrazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that certain derivatives exhibited enhanced cytotoxicity when combined with doxorubicin, suggesting a potential synergistic effect that could improve treatment outcomes for resistant cancer types .
Antimicrobial Activity
The compound has also demonstrated notable antimicrobial properties. Pyrazole derivatives are recognized for their effectiveness against various bacterial and fungal strains.
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Bacterial Strain | MIC (mg/mL) |
|---|---|---|
| 3-Pyrrolidinol | Staphylococcus aureus | 0.0039 |
| 3-Pyrrolidinol | Escherichia coli | 0.025 |
This table summarizes the Minimum Inhibitory Concentration (MIC) values for the compound against selected pathogens, highlighting its potential as an antimicrobial agent .
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial effects, the compound exhibits anti-inflammatory properties. Pyrazole derivatives have been shown to inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.
The anti-inflammatory activity is often attributed to the inhibition of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) production in response to lipopolysaccharide (LPS) stimulation .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity. Modifications to the pyrazole ring or the pyrrolidine structure can significantly influence its pharmacological properties.
Key Findings:
- Substitution Patterns: Variations in substituents on the pyrazole ring can enhance or reduce biological activity.
- Ring Size and Flexibility: The pyrrolidine ring's size and flexibility contribute to the compound's ability to interact with biological targets effectively.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
